3-Chloro-3-methylbutanoic acid 3-Chloro-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 60786-20-1
VCID: VC17979397
InChI: InChI=1S/C5H9ClO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8)
SMILES:
Molecular Formula: C5H9ClO2
Molecular Weight: 136.58 g/mol

3-Chloro-3-methylbutanoic acid

CAS No.: 60786-20-1

Cat. No.: VC17979397

Molecular Formula: C5H9ClO2

Molecular Weight: 136.58 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-3-methylbutanoic acid - 60786-20-1

Specification

CAS No. 60786-20-1
Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
IUPAC Name 3-chloro-3-methylbutanoic acid
Standard InChI InChI=1S/C5H9ClO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8)
Standard InChI Key ALNZQZSGWGRUBS-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC(=O)O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Chloro-3-methylbutanoic acid features a four-carbon chain with a carboxylic acid group at the first position, a chlorine atom, and a methyl group both attached to the third carbon. Its IUPAC name, 3-chloro-3-methylbutanoic acid, reflects this substitution pattern . The compound’s SMILES notation (CC(C)(CC(=O)O)Cl) and InChIKey (ALNZQZSGWGRUBS-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₅H₉ClO₂
Molecular Weight136.58 g/mol
SMILESCC(C)(CC(=O)O)Cl
InChIKeyALNZQZSGWGRUBS-UHFFFAOYSA-N
CAS No.60786-20-1

The chlorine substituent introduces significant electronic effects, increasing the acidity of the carboxylic acid group compared to non-halogenated analogs. This property enhances its reactivity in nucleophilic substitution and esterification reactions.

Synthesis and Production

Laboratory-Scale Synthesis

While explicit protocols for synthesizing 3-chloro-3-methylbutanoic acid are scarce, analogous methods for chlorinated carboxylic acids suggest feasible routes. A plausible approach involves the direct chlorination of 3-methylbutanoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction mechanism likely proceeds via the formation of an intermediate acyl chloride, followed by hydrolysis to yield the target compound :

3-Methylbutanoic acid+SOCl23-Chloro-3-methylbutanoyl chloride+SO2+HCl\text{3-Methylbutanoic acid} + \text{SOCl}_2 \rightarrow \text{3-Chloro-3-methylbutanoyl chloride} + \text{SO}_2 + \text{HCl} 3-Chloro-3-methylbutanoyl chloride+H2O3-Chloro-3-methylbutanoic acid+HCl\text{3-Chloro-3-methylbutanoyl chloride} + \text{H}_2\text{O} \rightarrow \text{3-Chloro-3-methylbutanoic acid} + \text{HCl}

Industrial Manufacturing

Industrial production may employ continuous flow reactors to optimize yield and purity. Catalytic systems or photochemical methods could enhance selectivity, minimizing byproducts such as di-chlorinated derivatives. Scalable purification techniques, including fractional distillation or recrystallization, ensure compliance with pharmaceutical-grade standards.

Applications and Functional Utility

Pharmaceutical Intermediates

The chlorine atom in 3-chloro-3-methylbutanoic acid serves as a reactive site for further functionalization. For example, nucleophilic substitution with amines or alcohols can yield amides or esters, respectively. Methyl 3-chloro-3-methylbutanoate (CAS 819-34-1), its ester derivative, is utilized in fragrance and polymer industries . Such transformations underscore its role as a building block in drug discovery, particularly for prodrugs or bioactive molecules requiring targeted delivery.

Agrochemical Development

Chlorinated carboxylic acids are pivotal in synthesizing herbicides and pesticides. The methyl and chlorine groups in 3-chloro-3-methylbutanoic acid may enhance lipid solubility, improving the bioavailability of agrochemical agents.

Comparative Analysis with Structural Analogs

Chlorinated Butanoic Acid Derivatives

Compared to 2-chloro-3-methylbutanoic acid (CAS 921-08-4), the 3-chloro isomer exhibits distinct steric and electronic profiles. The tertiary carbon bearing both chlorine and methyl groups in the 3-position reduces rotational freedom, potentially influencing crystal packing and melting behavior .

Table 2: Comparison of Chlorinated Butanoic Acids

CompoundSubstitution PatternKey Reactivity
3-Chloro-3-methylbutanoic acidC3: Cl, CH₃Nucleophilic substitution at Cl
2-Chloro-3-methylbutanoic acidC2: Cl, C3: CH₃Esterification, amidation

Future Research Directions

Despite its utility, 3-chloro-3-methylbutanoic acid remains understudied. Priority areas include:

  • Mechanistic Studies: Elucidating reaction pathways for optimizing synthetic yields.

  • Biological Screening: Evaluating antimicrobial or anticancer properties.

  • Green Chemistry: Developing solvent-free or catalytic synthesis methods to reduce environmental impact.

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